Cas no 1603-79-8 (Ethyl benzoylformate)
Ethyl benzoylformate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 2-oxo-2-phenylacetate
- Ethylphenylglyoxylate
- Benzoylformic acid ethyl ester~Ethyl phenylglyoxylate
- Ethyl Benzoylformate
- BENZOYLFORMIC ACID ETHYL ESTER
- Phenylglyoxylic Acid Ethyl Ester
- Ethyl Phenylglyoxylate
- F0001-0575
- oxo-phenyl-acetic acid ethyl ester
- Benzeneacetic acid, alpha-oxo-, ethyl ester
- Glyoxylic acid, phenyl-, ethyl ester
- phenyl glyoxylic acid ethyl ester
- NS00006503
- EN300-18888
- CS-W017334
- alpha-Oxobenzeneacetic acid ethyl ester
- Z94598662
- AMN28N4D74
- 2-Phenyl-2-oxoacetic acid ethyl ester
- SY020312
- B0109
- SCHEMBL97859
- CHEBI:84260
- FT-0668164
- ethyl benzoylformic acid
- EC 216-504-0
- EINECS 216-504-0
- ETHYL ALPHA-OXOBENZENEACETATE
- AI3-10033
- NSC6766
- HY-W016618
- A810140
- AKOS001133051
- ethyl phenyl-glyoxylate
- Ethyl benzoylformate, 95%
- Ethyl 2-oxo-2-phenylacetic acid
- Ethyl oxophenylacetate
- AS-15563
- Phenylglyoxylic acid, ethyl ester
- ethyl 2-oxo-2-phenyl-acetate;Ethyl benzoylformate
- ethyl oxo(phenyl)acetate
- Ethyl oxophenylacetic acid
- MFCD00009120
- Phenyl glyoxylate ethyl ester
- J-009716
- UNII-AMN28N4D74
- a-Oxo-benzeneacetic acid ethyl ester
- NSC-6766
- 1603-79-8
- DTXSID1061815
- ethyl 2-oxo-2-phenyl-acetate
- Q27157626
- NSC 6766
- Ethyl phenylglyoxylic acid
- FT-0622759
- Gloyoxylic acid, phenyl-, ethyl ester
- Benzeneacetic acid, .alpha.-oxo-, ethyl ester
- DTXCID0035162
- Glyoxylic acid, phenyl, ethyl ester (8CI)
- DB-043454
- Ethyl 2oxo2phenylacetate
- Benzeneacetic acid, alphaoxo, ethyl ester
- Glyoxylic acid, phenyl, ethyl ester
- 216-504-0
- FE33198
- Ethyl benzoylformate
-
- MDL: MFCD00009120
- Inchi: 1S/C10H10O3/c1-2-13-10(12)9(11)8-6-4-3-5-7-8/h3-7H,2H2,1H3
- InChI Key: QKLCQKPAECHXCQ-UHFFFAOYSA-N
- SMILES: O(C(C(C1C=CC=CC=1)=O)=O)CC
Computed Properties
- Exact Mass: 178.06300
- Monoisotopic Mass: 178.062994
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 192
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2
- Topological Polar Surface Area: 43.4
Experimental Properties
- Color/Form: Light yellow transparent liquid.
- Density: 1.122 g/mL at 25 °C(lit.)
- Melting Point: 97
- Boiling Point: 138-139 °C/18 mmHg(lit.)
- Flash Point: Degrees Fahrenheit:>235.4°F
Degrees Celsius:>113°C - Refractive Index: n20/D 1.516(lit.)
- Water Partition Coefficient: Soluble in water 1143 mg/L @ 25°C .
- PSA: 43.37000
- LogP: 1.43240
- Sensitiveness: Moisture Sensitive
- Solubility: Insoluble in water, soluble in ethanol, ether, propylene glycol and other organic solvents.
Ethyl benzoylformate Security Information
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Safety Instruction: S24/25
-
Hazardous Material Identification:
- Safety Term:S24/25
- HazardClass:IRRITANT
- TSCA:Yes
- Storage Condition:Store at room temperature
Ethyl benzoylformate Customs Data
- HS CODE:2942000000
- Customs Data:
China Customs Code:
2918300090Overview:
2918300090 Other aldehydes or ketones without other oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2918300090 other carboxylic acids with aldehyde or ketone function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%
Ethyl benzoylformate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 258911-5G |
Ethyl benzoylformate |
1603-79-8 | 5g |
¥279.49 | 2023-12-09 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 258911-25G |
Ethyl benzoylformate |
1603-79-8 | 25g |
¥622.66 | 2023-12-09 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E808620-5g |
Ethyl benzoylformate |
1603-79-8 | 98% | 5g |
312.00 | 2021-05-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B0109-25ml |
Ethyl benzoylformate |
1603-79-8 | 96.0%(GC) | 25ml |
¥795.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B0109-5ml |
Ethyl benzoylformate |
1603-79-8 | 96.0%(GC) | 5ml |
¥290.0 | 2022-05-30 | |
| TRC | E899995-1g |
Ethyl Benzoylformate |
1603-79-8 | 1g |
$ 69.00 | 2023-09-07 | ||
| TRC | E899995-5g |
Ethyl Benzoylformate |
1603-79-8 | 5g |
$ 103.00 | 2023-09-07 | ||
| TRC | E899995-10g |
Ethyl Benzoylformate |
1603-79-8 | 10g |
$ 144.00 | 2023-09-07 | ||
| TRC | E899995-25g |
Ethyl Benzoylformate |
1603-79-8 | 25g |
$287.00 | 2023-05-18 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E40000-25g |
Ethyl 2-oxo-2-phenylacetate |
1603-79-8 | 97% | 25g |
¥838.0 | 2023-09-08 |
Ethyl benzoylformate Suppliers
Ethyl benzoylformate Related Literature
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Megha N. Palange,Rajesh G. Gonnade,Ravindar Kontham Org. Biomol. Chem. 2019 17 5749
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2. Diastereoselective synthesis of α-dicarbonyl cyclopropanes via a lanthanide amide-catalysed reactionWenxi Sun,Cheng Peng,Zhigang Yao,Fan Xu Org. Biomol. Chem. 2019 17 6620
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Rong Zhao,Jiangge Teng,Zhiwei Wang,Wenwen Dong,Jia Lin,Changhu Chu Org. Biomol. Chem. 2021 19 6120
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Martina L. Contente,Immacolata Serra,Luca Palazzolo,Chiara Parravicini,Elisabetta Gianazza,Ivano Eberini,Andrea Pinto,Benedetta Guidi,Francesco Molinari,Diego Romano Org. Biomol. Chem. 2016 14 3404
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Lin Yu,Pinhua Li,Lei Wang Chem. Commun. 2013 49 2368
Additional information on Ethyl benzoylformate
Ethyl benzoylformate (CAS No. 1603-79-8): A Versatile Intermediate in Modern Chemical Synthesis and Pharmaceutical Research
Ethyl benzoylformate, with the chemical formula C8H8O3 and the CAS number 1603-79-8, is a significant compound in the realm of organic chemistry and pharmaceutical research. This ester, characterized by its benzoyl and formate functional groups, serves as a crucial intermediate in the synthesis of various bioactive molecules, including pharmaceuticals and agrochemicals. Its structural versatility allows for diverse chemical modifications, making it a valuable tool in synthetic chemistry.
The utility of ethyl benzoylformate stems from its ability to participate in multiple reaction types, such as condensation reactions, nucleophilic substitutions, and cyclizations. These reactions are fundamental in constructing complex molecular frameworks, which are often required in the development of novel therapeutic agents. In recent years, ethyl benzoylformate has gained attention for its role in the synthesis of heterocyclic compounds, which are prevalent in many pharmacologically active substances.
One of the most notable applications of ethyl benzoylformate is in the pharmaceutical industry. It is widely used as a precursor in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) and other therapeutic compounds. For instance, researchers have leveraged ethyl benzoylformate to develop new derivatives with enhanced pharmacological properties. These derivatives often exhibit improved bioavailability and reduced side effects compared to their parent compounds.
In addition to its pharmaceutical applications, ethyl benzoylformate plays a pivotal role in agrochemical research. Its derivatives have been explored as potential herbicides and insecticides due to their ability to interact with biological targets in pests and weeds. The structural flexibility of ethyl benzoylformate allows chemists to design molecules that can selectively inhibit specific enzymatic pathways, thereby offering more effective and environmentally friendly solutions for crop protection.
The synthesis of ethyl benzoylformate typically involves the reaction between benzoyl chloride and ethanol under controlled conditions. This process highlights the compound's importance as a building block in organic synthesis. Recent advancements in green chemistry have led to the development of more sustainable methods for producing ethyl benzoylformate, such as catalytic processes that minimize waste and energy consumption.
Recent research has also demonstrated the potential of ethyl benzoylformate in material science. Its ability to form stable complexes with metal ions has been exploited in the development of new catalysts and functional materials. These materials have applications ranging from catalytic converters in vehicles to advanced sensors used in environmental monitoring.
The pharmacological significance of ethyl benzoylformate has been further underscored by studies on its derivatives. Researchers have synthesized various analogs of ethyl benzoylformate and evaluated their biological activity. Some of these derivatives have shown promising results in preclinical trials for treating neurological disorders and infectious diseases. The ability to fine-tune the structure of these compounds allows for the development of targeted therapies with minimal off-target effects.
The versatility of ethyl benzoylformate is also evident in its role as a chiral building block. Chiral molecules are essential in pharmaceuticals because they often exist as enantiomers with different biological activities. Ethyl benzoylformate can be used to construct chiral centers in target molecules, enabling the development of enantiomerically pure drugs that are more effective and safer for patients.
In conclusion, ethyl benzoylformate (CAS No. 1603-79-8) is a multifaceted compound with broad applications across various fields of chemistry and biology. Its structural features make it an indispensable intermediate for synthesizing complex molecules, particularly in pharmaceuticals and agrochemicals. As research continues to uncover new uses for this compound, its importance is likely to grow even further, driving innovation in drug discovery and material science.
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